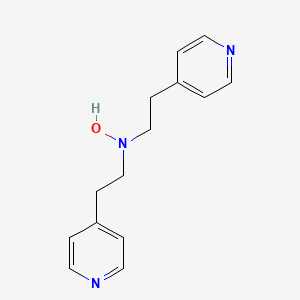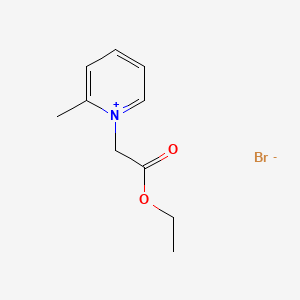
Carbethoxymethyl-alpha-picolinium bromide
Overview
Description
Carbethoxymethyl-alpha-picolinium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a picolinium core substituted with a carbethoxymethyl group and a bromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbethoxymethyl-alpha-picolinium bromide can be synthesized through a Menshutkin-like reaction, where a picolinium salt is reacted with an alkylating agent such as ethyl bromoacetate. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbethoxymethyl-alpha-picolinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Complex Formation: It can form complexes with metal ions, which can be used in various catalytic processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted picolinium salts.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbethoxymethyl-alpha-picolinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving DNA cleavage and binding.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of carbethoxymethyl-alpha-picolinium bromide involves its interaction with biological molecules such as DNA. The compound can bind to DNA, causing structural changes that lead to cleavage. This activity is often mediated by the formation of complexes with metal ions, which facilitate the cleavage process through oxidative mechanisms .
Comparison with Similar Compounds
Similar Compounds
Carbethoxymethyltriphenylphosphonium bromide: Similar in structure but contains a triphenylphosphonium core instead of a picolinium core.
Ethoxycarbonylmethyltriphenylphosphonium bromide: Another related compound with a similar functional group but different core structure.
Uniqueness
Carbethoxymethyl-alpha-picolinium bromide is unique due to its picolinium core, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. Its ability to form stable complexes with metal ions and its efficacy in DNA cleavage make it particularly valuable in scientific research .
Properties
IUPAC Name |
ethyl 2-(2-methylpyridin-1-ium-1-yl)acetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO2.BrH/c1-3-13-10(12)8-11-7-5-4-6-9(11)2;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUYMIGDJRGWLE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971216 | |
| Record name | 1-(2-Ethoxy-2-oxoethyl)-2-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55814-02-3 | |
| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-2-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55814-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Picolinium, 1-(carboxymethyl)-, bromide, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Ethoxy-2-oxoethyl)-2-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


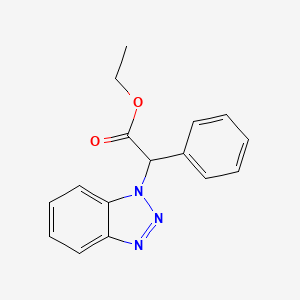
![1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide](/img/structure/B7777776.png)



![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)
![3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B7777820.png)

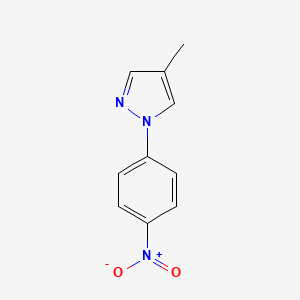
![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)
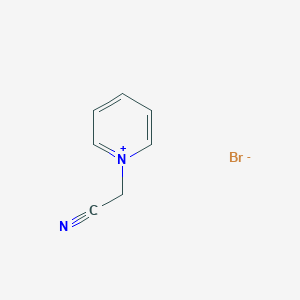

![4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B7777876.png)
